8-Hydroxyamoxapine

Description

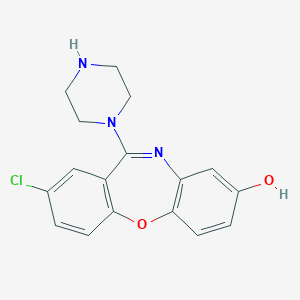

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

8-chloro-6-piperazin-1-ylbenzo[b][1,4]benzoxazepin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O2/c18-11-1-3-15-13(9-11)17(21-7-5-19-6-8-21)20-14-10-12(22)2-4-16(14)23-15/h1-4,9-10,19,22H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWNOKXUZTYVGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(C=CC(=C3)O)OC4=C2C=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40210388 | |

| Record name | 8-Hydroxyamoxapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61443-78-5 | |

| Record name | 8-Hydroxyamoxapine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61443-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxyamoxapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061443785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxyamoxapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-HYDROXYAMOXAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D4T741I48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 8-Hydroxyamoxapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Hydroxyamoxapine: Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Hydroxyamoxapine, a principal active metabolite of the second-generation tricyclic antidepressant, amoxapine. The document details its primary formation via the metabolic pathway of amoxapine and explores a proposed chemical synthesis route. Furthermore, it offers a thorough examination of the analytical techniques employed for its characterization, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, data presentation in tabular format, and visualizations of key pathways and workflows are included to support researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction

This compound is a pharmacologically active metabolite of the antidepressant drug amoxapine.[1] It plays a significant role in the therapeutic effects of its parent compound by acting as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1] Notably, it exhibits a more potent inhibition of serotonin reuptake compared to amoxapine itself, thereby balancing the overall monoamine reuptake inhibition profile.[2] Understanding the synthesis and characterization of this compound is crucial for pharmacokinetic studies, drug metabolism research, and the development of new antidepressant therapies.

Synthesis of this compound

The primary route of this compound formation is through the in vivo metabolism of amoxapine. While a specific laboratory chemical synthesis for this compound is not extensively documented in publicly available literature, this section outlines the metabolic pathway and a proposed chemical synthesis based on related compounds.

Metabolic Synthesis

Amoxapine undergoes hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP2D6, to yield its two major active metabolites: 7-hydroxyamoxapine and this compound.[3] This metabolic hydroxylation is a key step in the biotransformation and clearance of amoxapine.

Proposed Chemical Synthesis

A plausible synthetic route to this compound can be extrapolated from the synthesis of related hydroxylated dibenzoxazepines. A potential strategy involves the aromatic hydroxylation of a suitable precursor. One possible approach could start from a protected derivative of loxapine, followed by demethylation and subsequent hydroxylation.

Characterization of this compound

The structural elucidation and quantification of this compound are typically achieved through a combination of chromatographic and spectroscopic techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₆ClN₃O₂ | [4] |

| Molecular Weight | 329.78 g/mol | [4] |

| CAS Number | 61443-78-5 | [4] |

| Appearance | Solid | [5] |

| Solubility | Soluble in DMSO | [5] |

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of this compound, particularly in biological matrices.

This protocol is based on the method described by Tasset and Hassan (1982) for the analysis of amoxapine and its metabolites in serum.[6]

Table 2: HPLC-UV Parameters for this compound Analysis

| Parameter | Specification |

| Column | µ-Bondapak C18 reversed-phase column |

| Mobile Phase | Acetonitrile/water (74/26 by vol) with 26 µL of n-butylamine per liter |

| Detection | UV at 254 nm |

| Internal Standard | 8-methoxyloxapine |

Sample Preparation from Serum:

-

Adsorb the drug from the serum sample onto an extraction column.

-

Elute the analyte with a solution of 1-butanol/hexane (1/5 by vol).

-

Re-extract the analyte into an aqueous acid solution.

-

Perform a final re-extraction into the elution-solvent mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. While detailed, publicly available spectra for this compound are scarce, the expected spectral features can be predicted based on its chemical structure.

Table 3: Predicted ¹H and ¹³C NMR Spectral Features for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Key Features |

| ¹H NMR | 6.5 - 8.0 | Aromatic protons on the dibenzoxazepine core. |

| 2.5 - 4.0 | Protons of the piperazine ring. | |

| 9.0 - 10.0 | Phenolic hydroxyl proton (exchangeable with D₂O). | |

| ¹³C NMR | 110 - 160 | Aromatic and heteroaromatic carbons. |

| 40 - 55 | Carbons of the piperazine ring. |

Experimental Considerations:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are suitable solvents.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in its identification and structural confirmation.

In Electron Ionization Mass Spectrometry (EI-MS), this compound is expected to undergo fragmentation at several key points. The molecular ion peak [M]⁺ should be observable. Common fragmentation pathways for similar structures include cleavage of the piperazine ring and fragmentation of the dibenzoxazepine core.

Table 4: Predicted Key Fragments in the EI-MS of this compound

| m/z (predicted) | Corresponding Fragment |

| 329/331 | [M]⁺ (isotopic pattern due to Chlorine) |

| 244 | Loss of the piperazine moiety |

| Various | Fragments from the cleavage of the dibenzoxazepine ring |

Conclusion

This technical guide has synthesized the available information on the synthesis and characterization of this compound. While its primary origin is as a metabolite of amoxapine, a proposed chemical synthesis route offers a starting point for laboratory preparation. The characterization data, particularly the detailed HPLC protocol, provides a solid foundation for analytical method development and validation. Further research to fully elucidate the NMR and MS fragmentation patterns will be invaluable for the comprehensive understanding of this important bioactive molecule.

References

- 1. labcorp.com [labcorp.com]

- 2. mdpi.com [mdpi.com]

- 3. Amoxapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 8-Hydroxy loxapine | 61443-77-4 | FH24034 | Biosynth [biosynth.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Liquid-chromatographic determination of amoxapine and this compound in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

8-Hydroxyamoxapine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Hydroxyamoxapine, an active metabolite of the tetracyclic antidepressant amoxapine. This document consolidates key chemical, physical, and pharmacological data, detailed experimental protocols, and an exploration of its mechanism of action for professionals engaged in drug research and development.

Core Compound Data

This compound is a critical component in understanding the overall pharmacological profile of amoxapine. Its chemical and physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 61443-78-5 | [1][2][3][4][5] |

| Molecular Weight | 329.78 g/mol | [2][3][4] |

| Molecular Formula | C₁₇H₁₆ClN₃O₂ | [3][4][5][6] |

| IUPAC Name | 2-chloro-11-(1-piperazinyl)-dibenz[b,f][1][7]oxazepin-8-ol | [1][2] |

| Synonyms | 8-OHAMX, 8-Hydroxynorloxapine | [6] |

| Melting Point | 242-247°C | [3] |

| Appearance | Pale Beige to Pale Yellow Solid | [3] |

| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [1][3] |

| Storage | -20°C Freezer | [3] |

Pharmacological Profile

This compound is an active metabolite of amoxapine and contributes significantly to its therapeutic effects.[8] It functions as a serotonin-norepinephrine reuptake inhibitor (SNRI), with a more pronounced inhibitory action on serotonin reuptake compared to its parent compound, amoxapine.[8][9] This modulation of serotonergic and noradrenergic neurotransmission is central to its antidepressant activity.

Experimental Protocols

A critical aspect of research and development is the ability to accurately quantify and analyze compounds of interest. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of this compound in biological matrices.

Quantification of this compound in Human Plasma by HPLC

This protocol provides a general framework for the analysis of this compound in plasma samples. Researchers should optimize the parameters based on their specific instrumentation and requirements.

Objective: To determine the concentration of this compound in human plasma samples.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with UV or fluorescence detector

-

C18 reverse-phase column

-

Acetonitrile (HPLC grade)

-

Phosphate buffer

-

Internal standard (e.g., a structurally similar compound not present in the sample)

-

Plasma samples

-

Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of plasma, add a known amount of the internal standard.

-

Add an appropriate volume of a suitable organic solvent (e.g., a mixture of heptane and isoamyl alcohol).

-

Vortex the mixture for 1-2 minutes to ensure thorough mixing.

-

Centrifuge at approximately 3000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 30:70 v/v), pH adjusted. The exact ratio should be optimized for best separation.

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 30°C).

-

Injection Volume: 20 - 100 µL.

-

Detection: UV detection at a wavelength determined by the absorbance maximum of this compound, or fluorescence detection with appropriate excitation and emission wavelengths for enhanced sensitivity.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibrators.

-

Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.

-

Signaling and Workflow Diagrams

To visualize the processes involved in the study of this compound, the following diagrams are provided.

References

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. 8-HYDROXY AMOXAPINE | 61443-78-5 [m.chemicalbook.com]

- 4. allmpus.com [allmpus.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. This compound | C17H16ClN3O2 | CID 43656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Amoxapine - Wikipedia [en.wikipedia.org]

The Metabolic Pathway of 8-Hydroxyamoxapine: A Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amoxapine, a dibenzoxazepine tricyclic antidepressant, undergoes extensive hepatic metabolism, leading to the formation of active metabolites that significantly contribute to its therapeutic effect and side-effect profile. This technical guide provides an in-depth exploration of the metabolic pathway leading to the formation and subsequent elimination of its major active metabolite, 8-hydroxyamoxapine. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical aspect of amoxapine's pharmacology.

Phase I Metabolism: The Formation of this compound

The primary step in the metabolism of amoxapine is aromatic hydroxylation to form this compound. This reaction is predominantly catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.

Key Enzymes Involved

-

CYP2D6: This is the principal enzyme responsible for the 8-hydroxylation of amoxapine.[1][2] Individuals with genetic polymorphisms leading to reduced CYP2D6 activity ("poor metabolizers") may have higher plasma concentrations of amoxapine, potentially leading to increased side effects.[1][2]

-

CYP1A2: This enzyme also contributes to the formation of this compound, although to a lesser extent than CYP2D6.[3]

The metabolic conversion of amoxapine to its hydroxylated metabolites is a critical step that influences the drug's overall pharmacodynamic profile. This compound is an active metabolite with a longer half-life than the parent compound and exhibits a more potent inhibition of serotonin reuptake.[4][5][6]

Enzyme Kinetics

Phase II Metabolism: Glucuronidation of this compound

Following its formation, this compound undergoes Phase II metabolism, primarily through glucuronidation. This process involves the conjugation of glucuronic acid to the hydroxyl group of this compound, forming a more water-soluble glucuronide conjugate that can be readily excreted from the body.[7]

Key Enzymes Involved

The specific UDP-glucuronosyltransferase (UGT) enzymes responsible for the glucuronidation of this compound have not been definitively identified in the available literature. UGTs are a large family of enzymes with overlapping substrate specificities, and identifying the specific isoforms involved in the metabolism of a particular compound requires dedicated phenotyping studies.[8][9] The major hepatic UGTs include UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7, and UGT2B15.[10]

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the pharmacokinetics of amoxapine and this compound.

Table 1: Pharmacokinetic Parameters of Amoxapine and its Metabolites

| Compound | Half-life (t½) | Time to Peak Plasma Concentration (Tmax) | Protein Binding |

| Amoxapine | ~8 hours[1] | ~1.5 hours[7] | ~90%[1] |

| This compound | ~30 hours[1] | Not specified | Not specified |

| 7-Hydroxyamoxapine | Not specified | Not specified | Not specified |

Table 2: Enzyme Inhibition Constants (Ki) for Amoxapine

| Enzyme | Inhibitor | Ki Value | Inhibition Type |

| CYP2D6 | Amoxapine | Not available | Not available |

| CYP1A2 | Amoxapine | Not available | Not available |

Note: Specific Km and Vmax values for the formation of this compound are not available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the study of amoxapine metabolism are not publicly available. However, the following sections outline the general methodologies used in such investigations.

In Vitro Metabolism of Amoxapine in Human Liver Microsomes

This assay is used to determine the metabolic stability of amoxapine and identify the metabolites formed.

Objective: To measure the rate of depletion of amoxapine and the formation of this compound and other metabolites in the presence of human liver microsomes.

Materials:

-

Human liver microsomes (HLMs)

-

Amoxapine

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for analytical quantification

-

LC-MS/MS system for analysis

General Procedure:

-

Prepare a reaction mixture containing HLMs and phosphate buffer.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding amoxapine and the NADPH regenerating system.

-

Incubate the reaction for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction at each time point by adding cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining amoxapine and the formed this compound.

-

Calculate the rate of metabolism and the half-life of amoxapine.

UGT Reaction Phenotyping for this compound

This assay is designed to identify the specific UGT enzymes responsible for the glucuronidation of this compound.

Objective: To determine which recombinant human UGT enzymes catalyze the glucuronidation of this compound.

Materials:

-

Recombinant human UGT enzymes (a panel of different isoforms, e.g., UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7, 2B15)

-

This compound

-

Uridine 5'-diphospho-glucuronic acid (UDPGA)

-

Reaction buffer (e.g., Tris-HCl with MgCl2)

-

Acetonitrile (for reaction termination)

-

Internal standard

-

LC-MS/MS system

General Procedure:

-

Prepare individual reaction mixtures for each recombinant UGT isoform, containing the enzyme, buffer, and this compound.

-

Pre-incubate the mixtures at 37°C.

-

Initiate the reactions by adding UDPGA.

-

Incubate for a fixed time period.

-

Terminate the reactions with cold acetonitrile containing an internal standard.

-

Centrifuge the samples.

-

Analyze the supernatant by LC-MS/MS to detect and quantify the formation of this compound glucuronide.

-

Compare the activity of each UGT isoform to identify the primary enzymes responsible for the glucuronidation.

Signaling Pathways and Logical Relationships

The metabolism of amoxapine to this compound is not just a detoxification pathway but also a bioactivation step, as this compound is a pharmacologically active molecule.

Contribution of this compound to Pharmacological Activity

-

Serotonin and Norepinephrine Reuptake Inhibition: While amoxapine itself is a more potent norepinephrine reuptake inhibitor, this compound has a more pronounced inhibitory effect on serotonin reuptake.[4][6] This contributes to the dual mechanism of action of amoxapine.

-

Longer Half-Life: The significantly longer half-life of this compound (~30 hours) compared to amoxapine (~8 hours) means that this metabolite contributes substantially to the sustained therapeutic effect of the drug.[1]

Relationship to Adverse Effects

The metabolic profile of amoxapine is also linked to its adverse effects:

-

CYP2D6 Polymorphisms: Individuals who are poor metabolizers of CYP2D6 may experience higher plasma concentrations of amoxapine, leading to an increased risk of side effects.[1][2]

-

Dopamine Receptor Blockade: Amoxapine and its metabolites also possess dopamine receptor blocking properties, which can lead to extrapyramidal side effects.[1]

Visualizations

Caption: The metabolic pathway of amoxapine to this compound and its subsequent glucuronidation and excretion.

Caption: A generalized workflow for in vitro metabolism studies of amoxapine and its metabolites.

Conclusion

The metabolism of amoxapine to this compound is a crucial determinant of its overall pharmacological activity. This biotransformation, primarily mediated by CYP2D6, leads to an active metabolite with a distinct and clinically relevant pharmacological profile. Subsequent glucuronidation is the key pathway for its elimination. A thorough understanding of this metabolic pathway is essential for optimizing therapeutic strategies, predicting drug-drug interactions, and understanding inter-individual variability in patient response. Further research is warranted to definitively identify the specific UGT isoforms involved in this compound glucuronidation and to quantify the precise enzyme kinetics of its formation.

References

- 1. Amoxapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Addition of amoxapine improves positive and negative symptoms in a patient with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amoxapine - Wikipedia [en.wikipedia.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. The role of metabolites in a bioequivalence study II: amoxapine, 7-hydroxyamoxapine, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amoxapine: Package Insert / Prescribing Information [drugs.com]

- 8. UDP-glucuronosyltransferases and clinical drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions? [ebmconsult.com]

- 10. mdpi.com [mdpi.com]

8-Hydroxyamoxapine: A Comprehensive Technical Guide

A detailed exploration of the discovery, pharmacology, and analytical methodologies for the primary active metabolite of amoxapine.

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxyamoxapine is the principal active metabolite of the tetracyclic antidepressant amoxapine. This technical guide provides an in-depth overview of the discovery, history, and pharmacological profile of this compound. It details the metabolic pathway leading to its formation, its mechanism of action as a potent serotonin-norepinephrine reuptake inhibitor, and its pharmacokinetic properties. Furthermore, this guide outlines the key experimental protocols for the analysis of this compound in biological matrices and discusses its role in the overall therapeutic and side-effect profile of amoxapine.

Discovery and History

Amoxapine, a dibenzoxazepine derivative, was first synthesized and investigated for its antidepressant properties in the 1970s, receiving marketing approval in the United States in 1980.[1] Early clinical pharmacology studies of amoxapine revealed that it was extensively metabolized in the body. The identification of its hydroxylated metabolites, 7-hydroxyamoxapine and this compound, was a crucial step in understanding the drug's complete mechanism of action and pharmacokinetic profile.

While a singular "discovery" paper for this compound is not readily apparent in the public domain, its identification emerged from metabolic studies of amoxapine conducted in the late 1970s and early 1980s. A pivotal review in 1982 by Jue, Dawson, and Brogden provided a comprehensive overview of amoxapine's pharmacology and mentioned its metabolism, laying the groundwork for further investigation into its metabolites.[2] Subsequent research, such as the 1985 study by Calvo et al., delved deeper into the pharmacokinetics of amoxapine and its active metabolites, providing key data on this compound.[3] These early investigations established that this compound was not merely an inactive byproduct but a pharmacologically active molecule contributing significantly to the therapeutic effects of the parent drug.

Metabolism and Synthesis

This compound is formed in the liver primarily through the aromatic hydroxylation of amoxapine. This metabolic conversion is predominantly mediated by the cytochrome P450 enzyme, specifically the CYP2D6 isoenzyme.[2] Individuals with genetic variations in the CYP2D6 gene can exhibit different rates of amoxapine metabolism, leading to variations in plasma concentrations of both the parent drug and this compound.

Metabolic Pathway of Amoxapine to this compound

Figure 1: Metabolic conversion of amoxapine.

While detailed protocols for the chemical synthesis of this compound are not widely published in standard scientific literature, its preparation for research purposes would typically involve standard organic synthesis techniques for introducing a hydroxyl group onto an aromatic ring system.

Pharmacological Profile

Mechanism of Action

This compound functions as a potent serotonin-norepinephrine reuptake inhibitor (SNRI) .[1][3] It exhibits a more pronounced inhibitory action on serotonin reuptake compared to its parent compound, amoxapine, while maintaining a similar level of norepinephrine reuptake inhibition.[4] This dual action on both serotonergic and noradrenergic systems is believed to be a key contributor to the overall antidepressant efficacy of amoxapine. The prolonged half-life of this compound ensures sustained inhibition of these neurotransmitter transporters.

Signaling Pathway of this compound

Figure 2: Inhibition of neurotransmitter reuptake.

Pharmacokinetics

One of the most significant features of this compound is its pharmacokinetic profile, which is distinct from that of amoxapine.

| Parameter | Amoxapine | This compound | Reference(s) |

| Half-life (t½) | ~8 hours | ~30 hours | [2] |

| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours | 2-4 hours | [3] |

The considerably longer half-life of this compound results in its accumulation in the plasma upon repeated administration of amoxapine, leading to sustained therapeutic effects. This extended duration of action may contribute to the efficacy of once-daily dosing of amoxapine.

Experimental Protocols

Analysis of this compound in Biological Samples

The quantification of this compound in biological matrices such as plasma and serum is crucial for pharmacokinetic studies and therapeutic drug monitoring. High-performance liquid chromatography (HPLC) is a commonly employed analytical technique.

General HPLC Protocol Outline:

-

Sample Preparation:

-

Protein precipitation from plasma/serum samples using a suitable organic solvent (e.g., acetonitrile).

-

Liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte from interfering substances.

-

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.

-

Detection: UV detection at a specific wavelength (e.g., 254 nm).

-

-

Quantification:

-

Use of an internal standard to correct for variations in extraction and injection.

-

Generation of a calibration curve using known concentrations of this compound.

-

Experimental Workflow for HPLC Analysis

Figure 3: HPLC analysis workflow.

Clinical Significance

The pharmacological activity and pharmacokinetic profile of this compound have significant clinical implications. Its contribution to the overall antidepressant effect of amoxapine is substantial, particularly due to its potent serotonin reuptake inhibition and its long half-life. The presence of this active metabolite underscores the importance of considering the complete metabolic profile of a drug when evaluating its efficacy and potential for drug-drug interactions.

Conclusion

This compound is a key active metabolite of amoxapine that plays a crucial role in its therapeutic effects. Its discovery as a pharmacologically active entity has been vital to a comprehensive understanding of amoxapine's mechanism of action. As a potent serotonin-norepinephrine reuptake inhibitor with a long half-life, it significantly contributes to the antidepressant properties of the parent drug. Further research focusing on the specific clinical effects and receptor binding affinities of isolated this compound could provide valuable insights for the development of novel antidepressant medications.

References

An In-depth Technical Guide on the Biological Half-life of 8-Hydroxyamoxapine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological half-life of 8-hydroxyamoxapine, the primary active metabolite of the antidepressant drug amoxapine. This document details the pharmacokinetic profile of this compound, the experimental methodologies used for its quantification, and the key signaling pathways it modulates.

Introduction

Amoxapine is a dibenzoxazepine antidepressant that undergoes extensive metabolism in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme.[1] This process yields two major active metabolites: 7-hydroxyamoxapine and this compound. Of these, this compound is the major metabolite and possesses a significantly longer biological half-life than its parent compound, contributing substantially to the overall therapeutic effect and pharmacokinetic profile of amoxapine.[1] Understanding the biological half-life of this compound is crucial for optimizing dosing regimens, predicting drug accumulation, and minimizing potential adverse effects.

Pharmacokinetic Profile and Biological Half-life

The pharmacokinetic properties of amoxapine and its metabolites have been characterized in several studies. Following oral administration, amoxapine is rapidly absorbed, reaching peak plasma concentrations in approximately 90 minutes.[1] It is extensively metabolized, with this compound being the most prominent metabolite in circulation.

Quantitative Pharmacokinetic Data

The biological half-life of a drug or its metabolite is a critical parameter that describes the time it takes for its concentration in the body to be reduced by half. The data consistently indicates that this compound has a prolonged half-life compared to amoxapine.

| Compound | Biological Half-life (t½) | Time to Peak Plasma Concentration (Tmax) |

| Amoxapine | ~8 hours | ~1.5 hours |

| This compound | ~30 hours | Not explicitly stated |

| 7-Hydroxyamoxapine | ~6.5 hours | Not explicitly stated |

This table summarizes the key pharmacokinetic parameters for amoxapine and its major metabolites.

The extended half-life of this compound (approximately 30 hours) is a key factor in the dosing recommendations for amoxapine, often allowing for once-daily administration.[2][1]

Experimental Protocols for Half-life Determination

The determination of the biological half-life of this compound relies on accurate and sensitive analytical methods to quantify its concentration in biological matrices, typically plasma or serum, over time. The most common techniques employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a general procedure for the quantification of amoxapine and this compound in human serum.

3.1.1. Sample Preparation

-

Extraction: To 1 mL of serum, add an internal standard (e.g., a structurally similar compound not present in the sample). The drug and its metabolites are then extracted from the serum using a solid-phase extraction (SPE) column.

-

Elution: The analytes are eluted from the SPE column with an appropriate organic solvent mixture.

-

Evaporation and Reconstitution: The eluent is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a small volume of the mobile phase.

3.1.2. Chromatographic Conditions

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer) is used. The exact ratio and pH are optimized to achieve good separation.

-

Flow Rate: A constant flow rate is maintained (e.g., 1.0 mL/min).

-

Detection: Ultraviolet (UV) detection at a specific wavelength (e.g., 254 nm) is commonly employed.

3.1.3. Data Analysis A calibration curve is generated by analyzing standards of known concentrations of this compound. The concentration in the patient samples is then determined by comparing their peak areas to the calibration curve. The biological half-life is calculated from the terminal elimination phase of the plasma concentration-time curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS offers high sensitivity and specificity for the analysis of this compound.

3.2.1. Sample Preparation

-

Extraction: Similar to the HPLC protocol, the sample is first extracted from the biological matrix. Liquid-liquid extraction or solid-phase extraction can be used.

-

Derivatization: To increase the volatility and thermal stability of this compound for GC analysis, a derivatization step is often necessary. This involves reacting the analyte with a derivatizing agent to form a more volatile derivative.

-

Reconstitution: The derivatized sample is then dissolved in a suitable solvent for injection into the GC-MS system.

3.2.2. GC-MS Conditions

-

Gas Chromatograph: A capillary column with a suitable stationary phase is used for separation. The oven temperature is programmed to increase over time to elute the compounds of interest.

-

Mass Spectrometer: The mass spectrometer is operated in a selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for this compound and the internal standard.

3.2.3. Data Analysis The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. The half-life is then calculated from the pharmacokinetic data.

Signaling Pathways and Mechanism of Action

Amoxapine and its active metabolite, this compound, exert their therapeutic effects by modulating several key neurotransmitter systems in the brain. The primary mechanisms of action include the inhibition of norepinephrine and serotonin reuptake, as well as the antagonism of dopamine D2 receptors.[3][4]

Amoxapine Metabolism and this compound Formation

The metabolic conversion of amoxapine to its hydroxylated metabolites is a critical step in its overall pharmacological activity.

Norepinephrine and Serotonin Reuptake Inhibition

Both amoxapine and this compound block the reuptake of norepinephrine and serotonin from the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors. This compound is a particularly potent inhibitor of serotonin reuptake.[5][6]

Dopamine D2 Receptor Antagonism

Amoxapine and its metabolites also act as antagonists at dopamine D2 receptors, a mechanism that contributes to its unique pharmacological profile, which includes some antipsychotic-like properties.[3][4]

Conclusion

The biological half-life of this compound, the major active metabolite of amoxapine, is approximately 30 hours. This extended half-life is a primary determinant of the pharmacokinetic profile of amoxapine and allows for convenient dosing schedules. The quantification of this compound in biological fluids is essential for pharmacokinetic studies and is typically achieved using robust analytical techniques such as HPLC and GC-MS. The therapeutic effects of amoxapine and this compound are mediated through their combined actions on norepinephrine and serotonin reuptake transporters, as well as dopamine D2 receptors. A thorough understanding of these pharmacokinetic and pharmacodynamic properties is vital for the safe and effective use of amoxapine in clinical practice and for the development of new therapeutic agents.

References

- 1. Amoxapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. bioivt.com [bioivt.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of amoxapine and its active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Analytical Methods for the Detection of 8-Hydroxyamoxapine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 8-Hydroxyamoxapine, an active metabolite of the antidepressant drug amoxapine, in biological matrices. The following sections offer comprehensive methodologies for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), including sample preparation, instrument parameters, and performance data.

Introduction

This compound is a pharmacologically active metabolite of amoxapine, a tetracyclic antidepressant. Monitoring its concentration in biological fluids, such as serum or plasma, is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological assessments.[1] This document outlines validated analytical methods to achieve accurate and precise quantification of this compound.

Quantitative Data Summary

The following tables summarize the performance characteristics of the analytical methods described in this document, allowing for easy comparison.

Table 1: HPLC-UV Method Performance Characteristics

| Parameter | Performance |

| Linearity Range | 10 - 1000 ng/mL[2] |

| Limit of Detection (LOD) | 19.8 ng/mL[3] |

| Limit of Quantitation (LOQ) | 25 ng/mL[2] |

| Within-run Precision (CV%) | 4.57%[2] |

| Recovery | Excellent[2] |

| Specimen Type | Serum, Plasma[4][5] |

Table 2: LC-MS/MS Method Performance Characteristics

| Parameter | Performance |

| Linearity Range | 0.0500 - 50.0 ng/mL[6][7] |

| Lower Limit of Quantitation (LLOQ) | 0.0500 ng/mL[3] |

| Intra-assay Precision (CV%) | < 15%[6][7] |

| Inter-assay Precision (CV%) | < 10%[6][7] |

| Accuracy | ±13%[6][7] |

| Recovery | > 80%[3] |

| Specimen Type | Human K2EDTA plasma[6][7] |

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is adapted from established methods for the analysis of amoxapine and its metabolites.[2][4]

1. Sample Preparation: Liquid-Liquid Extraction

Caption: Workflow for sample preparation using liquid-liquid extraction for HPLC-UV analysis.

-

Materials:

-

Serum or plasma sample

-

Internal Standard (IS) solution (e.g., 8-methoxyloxapine)

-

Extraction columns (e.g., C18 SPE cartridges can be adapted)

-

1-Butanol/Hexane (1:5 by vol)

-

Aqueous acid (e.g., 0.1 M HCl)

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

HPLC mobile phase

-

-

Procedure:

-

To 1 mL of serum or plasma, add the internal standard.

-

Adsorb the mixture onto an extraction column.[4]

-

Elute the analytes with 1-butanol/hexane (1/5 by vol).[4]

-

Re-extract the analytes from the organic solvent into an aqueous acid solution.[4]

-

After adjusting the pH to basic, re-extract the analytes back into the elution solvent mixture.[4]

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in a known volume of mobile phase.

-

The sample is now ready for injection into the HPLC system.

-

2. HPLC-UV Instrumentation and Conditions

-

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., µ-Bondapak C18)[4]

-

Data acquisition and processing software

-

-

Chromatographic Conditions:

Protocol 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on validated methods for the sensitive quantification of this compound in plasma.[6][7]

1. Sample Preparation: Solid-Phase Extraction (SPE)

Caption: Solid-Phase Extraction (SPE) workflow for LC-MS/MS analysis.

-

Materials:

-

Procedure:

-

To a plasma sample, add the deuterated internal standard.

-

Condition the cation-exchange SPE cartridge with methanol followed by deionized water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with deionized water and then a low percentage of organic solvent (e.g., 5% methanol in water) to remove interferences.

-

Elute the analytes with an appropriate elution solvent.

-

Evaporate the eluate to dryness.

-

Reconstitute the residue in mobile phase.

-

The sample is ready for LC-MS/MS analysis.

-

2. LC-MS/MS Instrumentation and Conditions

-

Instrumentation:

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Precursor Ion (m/z): 330.1

-

Product Ions (m/z): To be determined by direct infusion and optimization.

-

Collision Energy: To be optimized for the specific instrument.

-

Specimen Collection and Handling

-

Container: Red-top tube (for serum) or green-top (heparin) tube (for plasma). Gel-barrier tubes are not recommended.[5][11]

-

Collection Instructions: Separate serum or plasma from cells within two hours of venipuncture.[5]

-

Storage: For short-term storage (<3 days), room temperature is acceptable. For longer storage, the specimen should be refrigerated or frozen.[5][11]

Conclusion

The described HPLC-UV and LC-MS/MS methods provide reliable and reproducible approaches for the quantification of this compound in biological samples. The choice of method will depend on the required sensitivity, selectivity, and available instrumentation. The LC-MS/MS method offers higher sensitivity and is suitable for applications requiring low detection limits. Proper sample collection and preparation are critical for obtaining accurate results with either technique.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Analysis of amoxapine, this compound, and maprotiline by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Liquid-chromatographic determination of amoxapine and this compound in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. labcorp.com [labcorp.com]

- 6. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. | Semantic Scholar [semanticscholar.org]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 8-Hydroxy Amoxapine-d8 | TRC-H797807-10MG | LGC Standards [lgcstandards.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Amoxapine and this compound, Serum or Plasma (13) [marshfieldlabs.org]

Application Note: Quantitative Analysis of 8-Hydroxyamoxapine in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 8-Hydroxyamoxapine in human plasma. This compound is the major active metabolite of the tetracyclic antidepressant amoxapine.[1][2] Monitoring its concentration in plasma is crucial for therapeutic drug monitoring and pharmacokinetic studies. This method utilizes solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation using a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The described protocol provides the necessary details for sample preparation, instrument parameters, and data analysis, making it suitable for researchers, scientists, and drug development professionals.

Introduction

Amoxapine is a tetracyclic antidepressant used for the management of major depressive disorder.[1] It undergoes extensive metabolism in the liver, primarily mediated by the CYP2D6 enzyme, to form active metabolites, including 7-hydroxyamoxapine and this compound.[1] The metabolite this compound has a longer half-life than the parent drug (approximately 30 hours versus 8 hours) and contributes significantly to the overall therapeutic and potential toxic effects.[1] Therefore, a reliable and sensitive analytical method for the quantification of this compound in biological matrices is essential for clinical and research applications. This application note describes a validated LC-MS/MS method for the determination of this compound in human plasma.

Experimental

Materials and Reagents

-

This compound reference standard

-

Amoxapine-d8 (or other suitable internal standard)

-

Formic acid, LC-MS grade

-

Acetonitrile, LC-MS grade

-

Methanol, LC-MS grade

-

Water, LC-MS grade

-

Human plasma (K2EDTA)

-

Cation-Exchange Solid-Phase Extraction (SPE) cartridges

Sample Preparation

A solid-phase extraction (SPE) method is employed for the extraction of this compound from human plasma.

Protocol:

-

Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of internal standard working solution and vortex briefly.

-

SPE Cartridge Conditioning: Condition the cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.

-

Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) and inject into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is performed on a UPLC/HPLC system using a C18 reversed-phase column.

| Parameter | Value |

| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Time (min) |

| 0.0 | |

| 1.0 | |

| 5.0 | |

| 6.0 | |

| 6.1 | |

| 8.0 |

Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Analyte | Precursor Ion (m/z) |

| This compound | 330.1 |

| Amoxapine-d8 (IS) | 322.2 |

| Collision Energy (CE) | Analyte and IS specific - requires optimization |

| Declustering Potential (DP) | Analyte and IS specific - requires optimization |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Quantitative Data Summary

The method was validated for linearity, precision, and accuracy.[3][4]

| Parameter | Result |

| Linearity Range | 0.050 - 50.0 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.050 ng/mL |

| Intra-Assay Precision (%CV) | < 15% |

| Inter-Assay Precision (%CV) | < 10% |

| Accuracy (% Bias) | Within ±13% of the nominal concentration |

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. Amoxapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Amoxapine? [synapse.patsnap.com]

- 3. scispace.com [scispace.com]

- 4. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 8-Hydroxyamoxapine Extraction from Serum

These application notes provide detailed protocols for the extraction of 8-hydroxyamoxapine, the active metabolite of the antidepressant drug amoxapine, from human serum. The protocols are intended for researchers, scientists, and drug development professionals involved in therapeutic drug monitoring, pharmacokinetic studies, and toxicological analysis. Three common extraction techniques are detailed: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).

Introduction

Accurate quantification of this compound in serum is crucial for optimizing patient dosage and preventing toxicity. Due to the complexity of the serum matrix, a robust extraction method is necessary to isolate the analyte from interfering substances prior to analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of extraction method depends on factors such as required sample purity, sample throughput, and available resources.

Data Presentation: Comparison of Extraction Methods

The following table summarizes the performance characteristics of the three extraction methods for this compound and related compounds. Data has been compiled from various studies to provide a comparative overview.

| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) |

| Recovery | 75-88%[1] | >94% | >80% |

| Linearity Range | 0.002-20 mg/L | Up to 1000 ng/mL[2] | Not explicitly stated for this compound |

| Limit of Detection (LOD) | 0.46-0.58 µg/L[1] | Not explicitly stated for this compound | Not explicitly stated for this compound |

| Limit of Quantification (LOQ) | Not explicitly stated | 25 ng/mL[2] | Not explicitly stated for this compound |

| Within-run CV | 3.4-7.2% | 4.57%[2] | <6% |

| Advantages | Low cost, simple equipment | High recovery and purity, amenable to automation | Fast, simple, high throughput |

| Disadvantages | Labor-intensive, emulsion formation, larger solvent volumes | Higher cost of consumables, requires method development | Less clean extract, potential for ion suppression in MS |

Note: Quantitative data may vary depending on the specific laboratory conditions, reagents, and analytical instrumentation used. Some data points are for the parent drug amoxapine or other tricyclic antidepressants and serve as a reference.

Experimental Protocols

Liquid-Liquid Extraction (LLE) Protocol

This protocol is a salt-assisted LLE method that has been shown to be effective for the extraction of amoxapine and its metabolites.[1]

Materials:

-

Serum sample

-

Acetonitrile

-

Ammonium sulphate

-

Internal Standard (e.g., 8-methoxyloxapine)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 500 µL of serum into a 1.5 mL microcentrifuge tube.

-

Add an appropriate amount of the internal standard solution.

-

Add 500 µL of acetonitrile to the serum sample.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Add approximately 100 mg of ammonium sulphate to induce phase separation.

-

Vortex again for 1 minute.

-

Centrifuge the sample at 10,000 x g for 5 minutes.

-

Carefully collect the upper acetonitrile layer containing the analyte.

-

The extract can be directly injected into the HPLC system or evaporated to dryness and reconstituted in the mobile phase.

Solid-Phase Extraction (SPE) Protocol

This protocol utilizes a reversed-phase SPE cartridge to extract and concentrate this compound from serum.

Materials:

-

Serum sample

-

SPE cartridges (e.g., C18 or a polymeric sorbent)

-

Methanol

-

Deionized water

-

Elution solvent (e.g., methanol with 2% ammonium hydroxide)

-

Conditioning and equilibration solutions

-

SPE manifold

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Pre-treatment: To 1 mL of serum in a glass tube, add an internal standard and vortex.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry out.

-

Sample Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of deionized water to remove interfering substances.

-

Elution: Elute the this compound from the cartridge with 1 mL of the elution solvent.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for analysis.

Protein Precipitation (PPT) Protocol

This is the simplest and fastest method for sample clean-up, suitable for high-throughput applications.

Materials:

-

Serum sample

-

Acetonitrile (ice-cold)

-

Internal Standard

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 200 µL of serum into a 1.5 mL microcentrifuge tube.

-

Add an appropriate amount of the internal standard solution.

-

Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to serum).

-

Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifuge the sample at 12,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

The supernatant can be directly injected for HPLC or LC-MS analysis.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the extraction and analysis of this compound from a serum sample.

Caption: Experimental workflow for this compound extraction and analysis.

References

Application Notes and Protocols for 8-Hydroxyamoxapine as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyamoxapine is the major active metabolite of the tetracyclic antidepressant amoxapine.[1][2] As a key contributor to the overall pharmacological effect of its parent drug, this compound is crucial in pharmacokinetic, pharmacodynamic, and toxicological studies. It functions as a potent serotonin-norepinephrine reuptake inhibitor (SNRI), with a greater inhibitory effect on serotonin reuptake compared to amoxapine.[1] This document provides detailed application notes and protocols for the use of this compound as a reference standard in analytical methodologies, essential for accurate quantification in biological matrices and for in-vitro and in-vivo research.

Physicochemical Properties and Synthesis

This compound is a dibenzoxazepine derivative with the chemical formula C17H16ClN3O2 and a molecular weight of 329.78 g/mol .[3] The reference standard is typically available as a crystalline solid.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of amoxapine and its major metabolite, this compound, in humans. This data is critical for designing and interpreting studies involving these compounds.

| Parameter | Amoxapine | This compound | Reference(s) |

| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours | 4-8 hours | [2] |

| Elimination Half-life (t½) | ~8 hours | ~30 hours | [1][2] |

| Protein Binding | ~90% | Not specifically reported, but expected to be high | [2] |

| Metabolism | Hepatic (CYP2D6) to 7-hydroxyamoxapine and this compound | Further metabolism and glucuronidation | [2] |

| Excretion | Primarily renal | Primarily renal | [2] |

Signaling Pathways

Amoxapine and its active metabolite, this compound, exert their therapeutic effects through the modulation of several neurotransmitter systems. The primary mechanisms of action are the inhibition of serotonin and norepinephrine reuptake and the antagonism of dopamine D2 receptors.

Serotonin and Norepinephrine Reuptake Inhibition

Dopamine D2 Receptor Antagonism

Experimental Protocols

Accurate quantification of this compound in biological matrices is essential for clinical and preclinical research. Below are detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow for Sample Analysis

Protocol 1: HPLC-UV Method for Quantification in Human Serum

This protocol is adapted from a validated method for the determination of amoxapine and its metabolites.[4]

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Materials:

-

C18 SPE cartridges

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

1-Butanol/hexane (1/5 by vol)

-

Aqueous acid (e.g., 0.1 M HCl)

-

Human serum samples, calibrators, and quality control samples

-

This compound reference standard

-

Internal standard (IS) (e.g., 8-methoxyloxapine)

-

-

Procedure:

-

Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

To 1 mL of serum sample, add the internal standard.

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analytes with 1 mL of 1-butanol/hexane (1/5 by vol).

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

2. HPLC-UV Conditions

-

Instrumentation:

-

HPLC system with a UV detector

-

μ-Bondapak C18 reversed-phase column (e.g., 10 μm, 300 x 3.9 mm)

-

-

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile/water (74/26 by vol) containing 26 µL/L of n-butylamine.

-

Flow Rate: 1.5 mL/min

-

Injection Volume: 50 µL

-

Detection Wavelength: 254 nm

-

Column Temperature: Ambient

-

3. Quantification

-

Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibrators.

-

Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: LC-MS/MS Method for Quantification in Human Plasma

This protocol is based on a validated method for the simultaneous analysis of loxapine, amoxapine, and their hydroxylated metabolites.[5]

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Materials:

-

Cation-exchange SPE cartridges

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Ammonium hydroxide

-

Ethyl acetate

-

Human plasma samples, calibrators, and quality control samples

-

This compound reference standard

-

Deuterated internal standard (e.g., this compound-d4)

-

-

Procedure:

-

Condition the cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

To 100 µL of plasma sample, add the deuterated internal standard.

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.

-

Elute the analytes with 1 mL of 5% ammonium hydroxide in ethyl acetate.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

2. LC-MS/MS Conditions

-

Instrumentation:

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm)

-

-

Liquid Chromatography Conditions:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient Program:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.5 min: 90% B

-

3.5-3.6 min: 90-10% B

-

3.6-5.0 min: 10% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: To be determined empirically. A common approach is to use the protonated molecule [M+H]+ as the precursor ion and select 2-3 characteristic product ions.

-

Internal Standard (e.g., this compound-d4): To be determined empirically based on the deuterated standard.

-

-

Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.

-

3. Quantification

-

Construct a calibration curve by plotting the peak area ratio of this compound to its deuterated internal standard against the concentration of the calibrators.

-

Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The use of a well-characterized this compound reference standard is indispensable for the accurate and reliable quantification of this active metabolite in various research settings. The provided protocols for HPLC-UV and LC-MS/MS offer robust starting points for method development and validation. Adherence to these detailed methodologies will ensure high-quality data, contributing to a better understanding of the pharmacology of amoxapine and facilitating drug development and clinical monitoring.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Amoxapine - Wikipedia [en.wikipedia.org]

- 3. This compound | C17H16ClN3O2 | CID 43656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Liquid-chromatographic determination of amoxapine and this compound in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Stability Testing of 8-Hydroxyamoxapine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the stability testing of 8-Hydroxyamoxapine, a primary active metabolite of the tricyclic antidepressant Amoxapine. The protocol is designed to be compliant with the International Council for Harmonisation (ICH) guidelines and is intended to assist in the evaluation of the intrinsic stability of the drug substance and the development of a stability-indicating analytical method.

Introduction

This compound is a key metabolite of Amoxapine and contributes to its overall pharmacological effect. Understanding its stability profile is critical for ensuring the safety, efficacy, and quality of pharmaceutical products containing Amoxapine, as degradation of the active metabolite can impact the therapeutic outcome and potentially lead to the formation of harmful impurities. This protocol outlines the procedures for forced degradation studies under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress, as recommended by ICH guidelines.[1][2]

The objective of this stability testing protocol is to:

-

Identify potential degradation products of this compound.

-

Elucidate the degradation pathways.

-

Develop and validate a stability-indicating analytical method capable of separating and quantifying this compound in the presence of its degradation products.

Materials and Equipment

Reagents

-

This compound reference standard

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Hydrogen peroxide (H₂O₂), 30%, analytical grade

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade or purified

-

Phosphate buffer components, HPLC grade

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector

-

Analytical balance

-

pH meter

-

Water bath or oven for thermal stress studies

-

Photostability chamber compliant with ICH Q1B guidelines[3][4][5][6]

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Syringe filters (0.45 µm)

Experimental Protocols

Preparation of Stock and Working Solutions

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL. From this stock solution, prepare working solutions at a concentration of approximately 100 µg/mL for the stress studies.

Forced Degradation (Stress) Studies

The goal of forced degradation is to achieve 5-20% degradation of the drug substance.[7] The following conditions are recommended as a starting point and may need to be adjusted based on the observed stability of this compound. A control sample (unstressed) should be analyzed alongside the stressed samples.

-

To 1 mL of the this compound working solution, add 1 mL of 0.1 M HCl.

-

Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours).

-

After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.

-

Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

-

To 1 mL of the this compound working solution, add 1 mL of 0.1 M NaOH.

-

Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours).

-

After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M HCl.

-

Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

-

To 1 mL of the this compound working solution, add 1 mL of 3% H₂O₂.

-

Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 12, and 24 hours).

-

Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

-

Place the solid this compound reference standard in a thermostatically controlled oven at 70°C for a specified period (e.g., 24, 48, and 72 hours).

-

After exposure, allow the sample to cool to room temperature.

-

Prepare a solution of the stressed solid at a suitable concentration in the mobile phase for HPLC analysis.

-

Expose the solid this compound reference standard and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3][4]

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

After exposure, prepare solutions of the stressed solid and the stressed solution at a suitable concentration in the mobile phase for HPLC analysis.

Analytical Methodology (Stability-Indicating HPLC Method)

The following HPLC method is a starting point and should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of a phosphate buffer and acetonitrile or methanol. A starting point could be a mixture of acetonitrile and water.[8] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detector Wavelength | 254 nm[8] |

| Column Temperature | 30°C |

Method Validation: The analytical method must be validated to demonstrate that it is stability-indicating. This involves showing that the degradation products are well-resolved from the parent drug and from each other. Peak purity analysis using a PDA detector is recommended.

Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise table to facilitate comparison.

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of this compound | Number of Degradation Products | RRT of Major Degradants |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | |||

| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | |||

| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | |||

| Thermal (Solid) | - | 72 hours | 70°C | |||

| Photolytic (Solid) | 1.2 million lux hrs & 200 Wh/m² | - | Controlled | |||

| Photolytic (Solution) | 1.2 million lux hrs & 200 Wh/m² | - | Controlled |

*RRT = Relative Retention Time

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the this compound stability testing protocol.

Signaling Pathway (Hypothetical Degradation)

The following diagram illustrates a hypothetical degradation pathway for this compound under stress conditions. The exact degradation products would need to be identified through techniques such as LC-MS.

References

- 1. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ema.europa.eu [ema.europa.eu]

- 4. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 5. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

- 6. database.ich.org [database.ich.org]

- 7. researchgate.net [researchgate.net]

- 8. Liquid-chromatographic determination of amoxapine and this compound in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying 8-Hydroxyamoxapine Effects in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of 8-Hydroxyamoxapine using various animal models. Given the limited availability of in vivo studies directly administering this compound, the following protocols are based on its known pharmacological profile as a serotonin-norepinephrine reuptake inhibitor (SNRI) and its role as a major active metabolite of amoxapine.[1][2][3] The methodologies are adapted from established protocols for amoxapine and other SNRIs.

Pharmacological Profile of this compound

This compound is a primary active metabolite of the tricyclic antidepressant amoxapine.[4] It functions as a potent inhibitor of both serotonin (5-HT) and norepinephrine (NE) reuptake, with a more pronounced effect on serotonin reuptake compared to its parent compound.[2] This profile suggests potential efficacy in treating depressive disorders. In humans, this compound has a significantly longer elimination half-life (approximately 30 hours) than amoxapine (around 8 hours), contributing substantially to the overall therapeutic effect.[4]

| Property | Value/Description | Reference |

| Mechanism of Action | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) | [1][2] |

| Parent Compound | Amoxapine | [4] |

| Elimination Half-life | ~30 hours | [4] |

| Metabolism | Hepatic, via CYP2D6 from Amoxapine | [4] |

| Key Pharmacological Feature | Stronger serotonin reuptake inhibition compared to amoxapine, helping to balance the SERT/NET blockade ratio. | [1] |

Recommended Animal Models and Behavioral Assays